1-(4-(p-Tolyloxy)phenyl)ethanamine
Description
1-(4-(p-Tolyloxy)phenyl)ethanamine is a substituted aromatic amine featuring a phenoxy group with a para-methyl substituent (p-tolyl) attached to a phenyl ring, which is further linked to an ethanamine moiety.
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-[4-(4-methylphenoxy)phenyl]ethanamine |
InChI |
InChI=1S/C15H17NO/c1-11-3-7-14(8-4-11)17-15-9-5-13(6-10-15)12(2)16/h3-10,12H,16H2,1-2H3 |
InChI Key |
BYALPFZCZNURCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-(p-Tolyloxy)phenyl)ethanamine typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of p-tolyl ether followed by reduction and amination . Industrial production methods may vary, but they generally involve similar steps with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(4-(p-Tolyloxy)phenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
1-(4-(p-Tolyloxy)phenyl)ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-(p-Tolyloxy)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The exact pathways can vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical reactions .
Comparison with Similar Compounds
Halogen-Substituted Phenoxy Analogs
Compounds with halogenated phenoxy groups exhibit distinct electronic and steric effects compared to the methyl-substituted p-tolyloxy group:
Key Findings :
- Fluorine and bromine substituents increase polarity and alter electronic properties compared to the methyl group. Bromine’s larger atomic radius may enhance lipophilicity but raises safety concerns (e.g., handling precautions noted in ) .
- The methyl group in the target compound likely improves metabolic stability compared to halogenated analogs .
Structural Isomers and Linker Variations
Variations in the linker or substitution position significantly impact physicochemical properties:
Key Findings :
Substituted Phenyl Ethanamine Derivatives
Simpler phenyl-ethanamine derivatives highlight the role of substitution patterns:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
